2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol
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Overview
Description
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is also known as bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, (1S,2S,5S)- . It is a colorless oil with a boiling point of approximately 234.5°C and a density of 0.941 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the use of starting materials such as bicyclo[3.1.1]heptane derivatives. One common method involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, (1R,2R,5R)-rel-
- Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, (1R,2R,5S)-rel-
Uniqueness
2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers .
Properties
CAS No. |
1384189-92-7 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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